molecular formula C9H13NO2S B1334215 2,4-Dimethyl-5-(methylsulfonyl)aniline CAS No. 849035-63-8

2,4-Dimethyl-5-(methylsulfonyl)aniline

Cat. No.: B1334215
CAS No.: 849035-63-8
M. Wt: 199.27 g/mol
InChI Key: RPXUEHXANDRWAI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(methylsulfonyl)aniline is an organic compound with the molecular formula C9H13NO2S. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by methyl groups, and the hydrogen at position 5 is replaced by a methylsulfonyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline typically involves the sulfonation of 2,4-dimethylaniline. One common method is the reaction of 2,4-dimethylaniline with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(methylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethyl-5-(methylsulfonyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(methylsulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylaniline: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    5-Methylsulfonyl-2,4-xylidine: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

2,4-Dimethyl-5-(methylsulfonyl)aniline is unique due to the presence of both methyl and methylsulfonyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2,4-dimethyl-5-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6-4-7(2)9(5-8(6)10)13(3,11)12/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXUEHXANDRWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375507
Record name 2,4-dimethyl-5-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-63-8
Record name 2,4-dimethyl-5-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849035-63-8
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